trans-2-Hexenyl propionate is an organic compound classified as an ester, specifically derived from the reaction of trans-2-hexenol and propionic acid. It is known for its fruity aroma, making it a valuable ingredient in flavoring and fragrance applications. The compound is recognized by its Chemical Abstracts Service (CAS) number 53398-80-4 and has been assigned the Flavor and Extract Manufacturers Association (FEMA) number 3932, indicating its usage in food products.
trans-2-Hexenyl propionate is primarily sourced from natural compounds such as hexenol, which can be obtained from various plants and fruits. The classification of this compound falls under esters, characterized by the presence of a carbonyl group adjacent to an ether linkage. In terms of flavor profile, it is categorized as a fruity compound, contributing to the sensory characteristics of various food items.
The synthesis of trans-2-hexenyl propionate can be achieved through several methods, primarily involving the esterification of trans-2-hexenol with propionic acid. This reaction typically requires an acid catalyst to facilitate the formation of the ester bond.
This method yields trans-2-hexenyl propionate along with water as a byproduct.
The molecular structure of trans-2-hexenyl propionate can be represented as follows:
The compound has a molecular weight of approximately 156.23 g/mol. Its structure features a double bond between the second and third carbon atoms in the hexene chain, characteristic of its "trans" configuration.
trans-2-Hexenyl propionate can undergo various chemical reactions typical for esters, including hydrolysis and transesterification.
These reactions are essential for understanding the stability and reactivity of trans-2-hexenyl propionate in various environments, particularly in food chemistry where flavor stability is crucial.
The mechanism by which trans-2-hexenyl propionate exerts its effects in applications such as flavoring involves olfactory receptors detecting its volatile compounds. Upon inhalation or ingestion, these molecules interact with specific receptors in the nasal cavity or taste buds, leading to sensory perceptions associated with fruity flavors.
The interaction with olfactory receptors triggers a cascade of neural signals that inform the brain about the presence of specific flavors or aromas. This mechanism is critical for enhancing food products' sensory profiles.
These properties influence its use in various formulations within food and fragrance industries.
trans-2-Hexenyl propionate finds extensive applications in:
trans-2-Hexenyl propionate (CAS 53398-80-4) is a defined stereoisomer with the systematic IUPAC name [(E)-hex-2-enyl] propanoate. Its molecular structure features a six-carbon chain with a trans-configured double bond between the C2 and C3 positions, esterified with propionic acid at the terminal hydroxyl group. The trans (E) configuration is critical to its organoleptic profile, as the spatial orientation of atoms influences molecular recognition by olfactory receptors. This stereochemical specificity differentiates it from cis-isomers and saturated analogs, which exhibit distinct sensory characteristics. The compound is often designated as FEMA 3932 and JECFA 1378 in flavor regulatory frameworks, reflecting its standardized identity in commercial applications [3] [6].
Table 1: Stereochemical Identifiers of trans-2-Hexenyl Propionate
Property | Identifier |
---|---|
CAS Registry Number | 53398-80-4 |
EINECS Number | 258-513-2 |
FEMA Number | 3932 |
JECFA Number | 1378 |
IUPAC Name | [(E)-hex-2-enyl] propanoate |
InChIKey | HRHOWZHRCRZVCU-AATRIKPKSA-N |
Stereochemical Descriptor | (E)-configuration at C2-C3 bond |
The compound has a molecular weight of 156.22 g/mol and the empirical formula C₉H₁₆O₂. Its boiling point exhibits pressure-dependent variability: 91°C at 20 mmHg and 80°C at 4 mmHg, consistent with typical semi-volatile flavor esters. Vapor pressure at 25°C is estimated at 0.409 mmHg, indicating moderate volatility suitable for both immediate olfactory impact and sustained flavor release. The experimental flash point of approximately 65.6°C (closed cup) classifies it as a combustible liquid (Storage Class Code 10), necessitating appropriate handling precautions during industrial use. Density ranges from 0.885–0.895 g/mL at 25°C, while refractive index values between 1.426–1.433 at 20°C provide critical quality control parameters for purity verification [1] [3] [4].
Table 2: Thermodynamic and Physical Properties
Property | Value | Conditions |
---|---|---|
Molecular Weight | 156.22 g/mol | - |
Density | 0.885–0.895 g/mL | 25°C |
Refractive Index | 1.426–1.433 | 20°C |
Boiling Point | 91°C | 20 mmHg |
80°C | 4 mmHg | |
Vapor Pressure | 0.409 mmHg | 25°C (estimated) |
Flash Point | 65.6°C (150°F) | Closed cup |
Solubility analysis reveals characteristic lipophilicity with a calculated logP (octanol-water partition coefficient) of 3.13, indicating preferential partitioning into nonpolar matrices. Experimental data confirms miscibility with alcohols and organic solvents, while aqueous solubility is limited to 158.9 mg/L at 25°C. This hydrophobic behavior governs its application in lipid-based flavor systems and encapsulation technologies. The solubility profile aligns with its use in both hydrophilic (e.g., alcoholic beverages) and lipophilic (e.g., baked goods) food matrices, though emulsification may be required for aqueous systems [3] [8].
Nuclear Magnetic Resonance (NMR):¹H NMR spectroscopy (600 MHz) resolves characteristic proton signals in the region of δ 5.5–10.5 ppm, with diagnostic vinyl proton resonances between δ 5.3–5.5 ppm (CH=CH) and the methylene group adjacent to oxygen at δ 4.1–4.2 ppm. The propionate methyl group appears as a triplet near δ 1.1 ppm, while allylic methylene protons resonate at δ 2.0–2.3 ppm. These shifts provide definitive structural confirmation and distinguish it from isomeric contaminants [2] [3].
Gas Chromatography-Mass Spectrometry (GC-MS):GC-MS analysis yields a characteristic retention index (Kováts RI: 1069) on non-polar stationary phases (e.g., SE-30). Mass fragmentation patterns exhibit a molecular ion at m/z 156, with prominent fragments at m/z 99 [CH₃CH₂C(O)OH₂]⁺ and m/z 57 [C₃H₇CO]⁺, corresponding to cleavage at the ester linkage. This profile enables sensitive detection in complex matrices like e-liquids and food products at concentrations exceeding 30 volatile compounds per sample [2] [7].
Infrared Spectroscopy:Fourier-transform infrared (FTIR) spectroscopy across the mid-infrared range (600–4000 cm⁻¹) reveals signature absorption bands: the C=O stretch at 1740–1750 cm⁻¹ (ester carbonyl), C-O stretch at 1150–1200 cm⁻¹, and =C-H stretch at 3000–3100 cm⁻¹. These vibrational modes serve as fingerprints for rapid quality verification in industrial settings [2] [8].
Table 3: Spectroscopic Signatures of trans-2-Hexenyl Propionate
Technique | Key Diagnostic Features | Interpretation |
---|---|---|
¹H NMR | δ 5.3–5.5 ppm (multiplet) | Vinyl protons (CH=CH) |
δ 4.1–4.2 ppm (doublet of triplets) | -O-CH₂- group | |
δ 1.1 ppm (triplet) | Terminal methyl group (-CH₃) | |
GC-MS | Kováts RI: 1069 (SE-30 column) | Retention behavior |
m/z 156, 99, 57 | Fragmentation pattern | |
FTIR | 1740–1750 cm⁻¹ | ν(C=O) ester stretch |
1150–1200 cm⁻¹ | ν(C-O) ester stretch | |
3000–3100 cm⁻¹ | ν(=C-H) alkene stretch |
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